

2-Allyl-6-methylphenol CAS number 3354-58-3 properties

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: **2-Allyl-6-methylphenol**

Cat. No.: **B1664677**

[Get Quote](#)

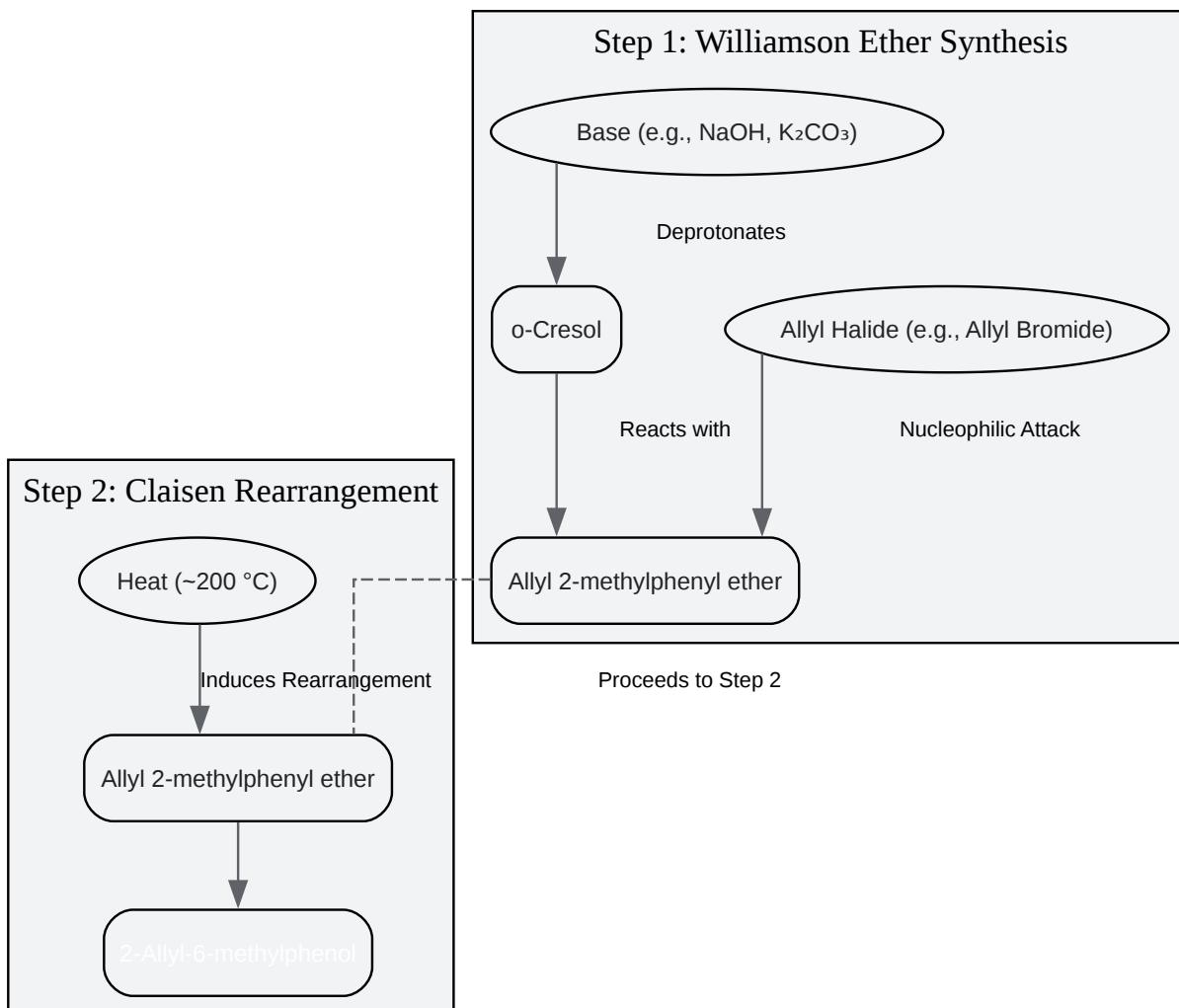
An In-Depth Technical Guide to **2-Allyl-6-methylphenol** (CAS 3354-58-3)

Abstract

This technical guide provides a comprehensive overview of **2-Allyl-6-methylphenol** (CAS 3354-58-3), a disubstituted phenol of significant interest to researchers in materials science, organic synthesis, and drug development. Also known as 6-Allyl-o-cresol, this compound possesses a unique combination of reactive functional groups—a phenolic hydroxyl, an allyl group, and a substituted aromatic ring—that make it a versatile precursor for a range of applications. This document details its physicochemical properties, established synthetic routes with a focus on the Claisen rearrangement, spectroscopic signature, chemical reactivity, and potential applications, particularly as a monomer in polymer chemistry and a scaffold in medicinal chemistry. Safety and handling protocols are also summarized to ensure its proper use in a laboratory setting.

Core Physicochemical Properties

2-Allyl-6-methylphenol is a colorless to light brown liquid at room temperature.^[1] Its key properties are summarized below, providing foundational data for experimental design and process modeling.


Property	Value	Reference(s)
CAS Number	3354-58-3	[2] [3]
Molecular Formula	C ₁₀ H ₁₂ O	[4] [5] [6]
Molecular Weight	148.20 g/mol	[4] [5] [6]
Boiling Point	231-233 °C (lit.)	[2] [4] [3]
Density	0.992 g/mL at 25 °C (lit.)	[2] [4] [3]
Refractive Index (n _{20/D})	1.538 (lit.)	[2] [4] [3]
Flash Point	94 °C (201.2 °F) - closed cup	[4]
Appearance	Liquid	[4]
SMILES	Cc1ccccc(CC=C)c1O	[4]
InChI Key	WREVCRYZAWNLRZ- UHFFFAOYSA-N	[2]

Synthesis and Manufacturing

The principal and most historically significant method for synthesizing 2-allylphenols is the Claisen rearrangement, a powerful carbon-carbon bond-forming reaction.[\[7\]](#)[\[8\]](#) The synthesis of **2-Allyl-6-methylphenol** is a classic two-step process beginning with o-cresol.

Step 1: Williamson Ether Synthesis of Allyl 2-methylphenyl ether This initial step involves the formation of an ether from an alkoxide and an alkyl halide. Here, o-cresol is deprotonated by a base to form the more nucleophilic phenoxide, which then attacks an allyl halide.

Step 2: Thermal Claisen Rearrangement The synthesized allyl 2-methylphenyl ether undergoes a [\[4\]](#)[\[4\]](#)-sigmatropic rearrangement upon heating to yield the final product, **2-Allyl-6-methylphenol**.[\[9\]](#)[\[10\]](#) The reaction is driven by the formation of a stable aromatic phenol from a dienone intermediate.[\[7\]](#)[\[8\]](#)

[Click to download full resolution via product page](#)

Caption: Overall synthetic workflow for **2-Allyl-6-methylphenol**.

Experimental Protocol: Synthesis of 2-Allyl-6-methylphenol

The following protocol is a representative procedure based on established methodologies for Williamson ether synthesis and Claisen rearrangement.[\[10\]](#)[\[11\]](#)[\[12\]](#)

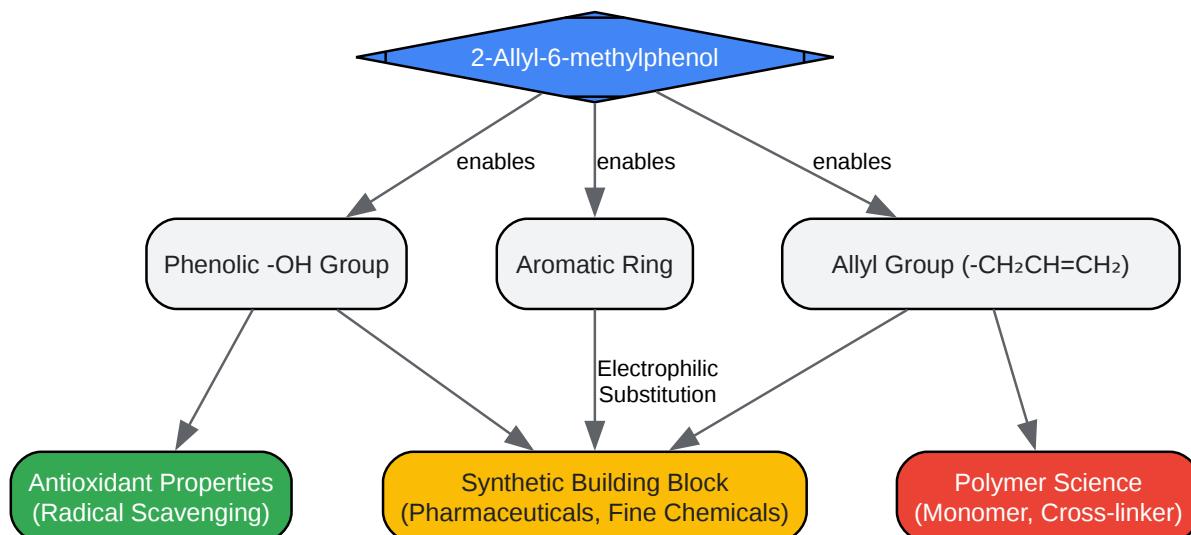
Part A: Synthesis of Allyl 2-methylphenyl ether

- Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve o-cresol in a suitable polar aprotic solvent (e.g., acetone or DMF).

- **Addition of Base:** Add an equimolar amount of a powdered anhydrous base, such as potassium carbonate, to the solution.
- **Addition of Allyl Halide:** Add a slight excess (1.1 equivalents) of allyl bromide or allyl chloride dropwise to the stirring mixture.
- **Reaction:** Heat the mixture to reflux and maintain for several hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
- **Workup:** After cooling, filter the mixture to remove the inorganic salts. Evaporate the solvent under reduced pressure. Dissolve the residue in diethyl ether, wash with a dilute NaOH solution to remove unreacted cresol, followed by water and brine.
- **Purification:** Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield the crude allyl 2-methylphenyl ether, which can be purified further by vacuum distillation if necessary.

Part B: Claisen Rearrangement to **2-Allyl-6-methylphenol**

- **Reaction Setup:** Place the purified allyl 2-methylphenyl ether in a flask equipped with an air condenser or a short path distillation head.
- **Thermal Rearrangement:** Heat the ether to a high temperature, typically around 190-220 °C.[11] The reaction can be monitored by observing the rise in the boiling point of the liquid.[11] The rearrangement is typically complete within 4-6 hours.
- **Workup and Purification:** Cool the resulting crude product. For purification, dissolve the product in a 20% aqueous sodium hydroxide solution.[11] Extract this basic solution with a nonpolar solvent like petroleum ether to remove any non-phenolic impurities.[11] Carefully acidify the aqueous layer with a strong acid (e.g., H₂SO₄ or HCl) to precipitate the **2-Allyl-6-methylphenol**. Extract the product into diethyl ether, dry the organic layer, and remove the solvent. The final product is then purified by vacuum distillation.[11]


Spectroscopic Characterization

Structural confirmation of **2-Allyl-6-methylphenol** is typically achieved through a combination of spectroscopic methods. The expected spectral features are outlined below.

Technique	Expected Features
¹ H NMR	<ul style="list-style-type: none">- Phenolic OH: A broad singlet, chemical shift is concentration and solvent dependent.- Aromatic Protons: Multiplets in the aromatic region (~6.7-7.1 ppm).- Allyl Vinyl Protons: A multiplet for the internal vinyl proton (-CH=) and two multiplets for the terminal vinyl protons (=CH₂), typically between 5.0 and 6.1 ppm.[13]- Allyl Methylene Protons: A doublet for the -CH₂- group adjacent to the aromatic ring (~3.3 ppm).- Methyl Protons: A singlet for the -CH₃ group (~2.2 ppm).
¹³ C NMR	<ul style="list-style-type: none">- Aromatic Carbons: Six distinct signals in the aromatic region (~115-155 ppm), including the carbon bearing the hydroxyl group (C-O) at the lower field end.- Allyl Carbons: Signals for the three allyl carbons: ~137 ppm (-CH=), ~115 ppm (=CH₂), and ~35 ppm (-CH₂-).- Methyl Carbon: A signal in the aliphatic region (~16 ppm).
IR Spectroscopy	<ul style="list-style-type: none">- O-H Stretch: A strong, broad absorption band around 3200-3600 cm⁻¹ characteristic of the phenolic hydroxyl group.- Aromatic C-H Stretch: Peaks just above 3000 cm⁻¹.- Aliphatic C-H Stretch: Peaks just below 3000 cm⁻¹.- C=C Stretch (Allyl & Aromatic): Medium to sharp peaks in the 1600-1650 cm⁻¹ and 1450-1600 cm⁻¹ regions, respectively.- C-O Stretch: A strong peak in the 1200-1260 cm⁻¹ region.[14][15]
Mass Spectrometry (MS)	<ul style="list-style-type: none">- Molecular Ion (M⁺): A prominent peak at m/z = 148, corresponding to the molecular weight of the compound.- Key Fragments: Fragmentation may involve loss of methyl (m/z 133) or cleavage of the allyl group, leading to characteristic fragment ions. <p>[16][14]</p>

Reactivity and Applications in Research & Development

The utility of **2-Allyl-6-methylphenol** stems from its trifunctional nature, offering multiple sites for chemical modification and making it a valuable intermediate.

[Click to download full resolution via product page](#)

Caption: Relationship between structure and applications.

Role in Polymer Science

The allyl group is amenable to various polymerization techniques, including radical and cationic polymerization.^{[17][18]} This allows **2-Allyl-6-methylphenol** to be used as a monomer for creating polymers with pendant phenolic groups. These resulting polymers can exhibit valuable properties:

- Antioxidant Additives: The phenolic moiety can impart antioxidant and thermal stability to the polymer backbone.^[19]
- Cross-linking: The double bond can be used for curing or cross-linking resins, enhancing the mechanical and thermal properties of materials.^[20]
- Functional Polymers: The hydroxyl group can be further modified post-polymerization, allowing for the attachment of other functional molecules, which is particularly relevant in the development of materials for drug delivery or biomaterials.^[21]

Utility as a Synthetic Building Block

In drug discovery and fine chemical synthesis, **2-Allyl-6-methylphenol** serves as a versatile starting material.^[6]

- Scaffold for Bioactive Molecules: The phenol scaffold is a common feature in many biologically active compounds. The ortho-allyl and -methyl groups provide steric and electronic handles to tune the

properties of derivative molecules.

- **Further Functionalization:** The allyl group can be transformed into other functional groups (e.g., via oxidation to an epoxide or diol, or isomerization followed by cleavage), opening pathways to more complex structures.
- **Antioxidant Research:** As a substituted phenol, it is a candidate for studies on antioxidant activity, where the substitution pattern on the ring can be correlated with radical-scavenging efficacy.[\[19\]](#)[\[22\]](#)

Safety and Handling

2-Allyl-6-methylphenol is classified as an irritant. Proper safety precautions are mandatory for its handling.

Hazard Type	GHS Classification & Precautionary Statements	Reference(s)
Classification	<ul style="list-style-type: none">- Skin Irritation (Category 2), H315: Causes skin irritation. - Eye Irritation (Category 2), H319: Causes serious eye irritation. - Specific Target Organ Toxicity — Single Exposure (Category 3), Respiratory Tract Irritation, H335: May cause respiratory irritation.	[4][14]
Signal Word	Warning	[4]
Handling & PPE	<ul style="list-style-type: none">- P261: Avoid breathing dust/fume/gas/mist/vapors/spray. - P280: Wear protective gloves/protective clothing/eye protection/face protection. - P302 + P352: IF ON SKIN: Wash with plenty of soap and water. - P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.	[4][14]
Storage	Store in a cool, dry, well-ventilated area away from incompatible substances. Keep container tightly closed.	[1]

Conclusion

2-Allyl-6-methylphenol is a chemical compound with significant academic and industrial relevance. Its straightforward synthesis via the Claisen rearrangement makes it readily accessible, while its trifunctional nature provides a rich platform for chemical innovation. For researchers in polymer science, it offers a pathway to functional materials with built-in antioxidant properties. For synthetic and medicinal chemists, it represents a valuable and modifiable scaffold for constructing complex molecular architectures. A thorough understanding of its properties, synthesis, and reactivity is key to unlocking its full potential in these diverse fields.

References

- Wikipedia. Claisen rearrangement. [URL: https://en.wikipedia.org/wiki/Claisen_rearrangement]
- Molbase. **2-allyl-6-methylphenol**. [URL: <https://www.molbase.com>]
- Sigma-Aldrich. **2-Allyl-6-methylphenol** 98. [URL: <https://www.sigmaaldrich.com/US/en/product/aldrich/a34007>]
- ChemicalBook. **2-ALLYL-6-METHYLPHENOL**. [URL: <https://www.chemicalbook.com/ProductChemicalPropertiesCB0378493.htm>]
- eMolecules. CAS Number 3354-58-3. [URL: <https://www.emolecules.com/cgi-bin/more?vid=531580>]
- Organic Reactions. The Claisen Rearrangement. [URL: https://organicreactions.org/index.php/The_Claisen_Rearrangement]
- ChemicalBook. **2-ALLYL-6-METHYLPHENOL** - Safety Data Sheet. [URL: https://www.chemicalbook.com/productmSDS_3354-58-3-CB0378493.htm]
- PubChem, National Institutes of Health. **2-Allyl-6-methylphenol**. [URL: <https://pubchem.ncbi.nlm.nih.gov/compound/76883>]
- ACS Publications, Journal of Chemical Education. The Preparation of Allyl Phenyl Ether and 2-Allylphenol Using the Williamson Ether Synthesis and Claisen Rearrangement. [URL: <https://pubs.acs.org/doi/abs/10.1021/ed086p1643>]
- abcr Gute Chemie. AB109777 | CAS 3354-58-3. [URL: <https://www.abcr.de/shop/en/ab109777>]
- ResearchGate. The Preparation of Allyl Phenyl Ether and 2-Allylphenol Using the Williamson Ether Synthesis and Claisen Rearrangement. [URL: https://www.researchgate.net/publication/231362725_The_Preparation_of_Allyl_Phenyl_Ether_and_2-Allylphenol_Using_the_Williamson_Ether_Synthesis_and_Claisen_Rearrangement]
- BYJU'S. Claisen Rearrangement. [URL: <https://byjus.com/chemistry/claisen-rearrangement/>]
- CPAchem. Safety data sheet. [URL: https://www.cpachem.com/msds/SB9610_v-1_e-SDS.pdf]
- Cheméo. Chemical Properties of Phenol, 2-methyl-6-(2-propenyl)- (CAS 3354-58-3). [URL: <https://www.chemeo.com/cid/70-025-4/Phenol-2-methyl-6-2-propenyl.html>]
- CookeChem. **2-Allyl-6-methylphenol**, 98%, 3354-58-3. [URL: <https://www.cookechem.com/product/cas-3354-58-3.html>]
- Sigma-Aldrich. **2-Allyl-6-methylphenol** 98 3354-58-3. [URL: https://www.sigmaaldrich.com/US/en/product/231362725_The_Preparation_of_Allyl_Phenyl_Ether_and_2-Allylphenol_Using_the_Williamson_Ether_Synthesis_and_Claisen_Rearrangement]
- BOC Sciences. CAS 3354-58-3 **2-Allyl-6-methylphenol**. [URL: https://www.bocsci.com/product/231362725_The_Preparation_of_Allyl_Phenyl_Ether_and_2-Allylphenol_Using_the_Williamson_Ether_Synthesis_and_Claisen_Rearrangement]
- Cole-Parmer. Material Safety Data Sheet - 2-Allylphenol, 99+%. [URL: <https://www.coleparmer.com/msds/28952.htm>]
- ERIC. Spectroscopy Data for Undergraduate Teaching. [URL: <https://eric.ed.gov/?id=EJ1387607>]
- Benchchem. Application Notes and Protocols for the Polymerization of 2-Allyl-5-trifluoromethyl phenol. [URL: <https://www.benchchem.com/AN-001.pdf>]
- PrepChem.com. Preparation of 2-allylphenol. [URL: <http://www.prepchem.com/synthesis-of-2-allylphenol/>]
- Google Patents. US4060563A - Process for preparing 2-allyl phenol. [URL: <https://patents.google.com/patent/US4060563A>]
- The Royal Society of Chemistry. Electronic Supplementary Information. [URL: <https://www.rsc.org/chemical-science/electronic-supplementary-information>]

- PubChemLite. **2-allyl-6-methylphenol** (C10H12O). [URL: <https://pubchemlite.deepchem.io/substance/76883>]
- Sigma-Aldrich. **2-Allyl-6-methylphenol** 98 3354-58-3. [URL: <https://www.sigmaaldrich.com/KR/ko/product/aldrich/a34007>]
- PubMed Central, National Institutes of Health. Significance of Polymers with “Allyl” Functionality in Biomedicine. [URL: <https://www.ncbi.nlm.nih.gov/pmc/articles/PMC7503463/>]
- MDPI. Recent Advances in the Synthesis and Applications of m-Aryloxy Phenols. [URL: <https://www.mdpi.com/1420-3049/28/6/2657>]
- Gantrade Corporation. Polymer Applications of Allyl Alcohol. [URL: <https://gantrade.com/>]
- PMC, National Institutes of Health. Structural, chemical and biological aspects of antioxidants for strategies against metal and metalloid exposure. [URL: <https://www.ncbi.nlm.nih.gov/pmc/articles/PMC4158225/>]
- MDPI. Synthesis and Antioxidant Activity of New Catechol Thioethers with the Methylene Linker. [URL: <https://www.mdpi.com/1420-3049/26/22/6893>]
- European Pharmaceutical Review. Applications in drug development. [URL: <https://www.europeanpharmaceuticalreview.com/>]
- ACS Publications. NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the. [URL: <https://pubs.acs.org/doi/10.1021/jo902246p>]
- ScienceDirect. RIFM fragrance ingredient safety assessment, 2-methoxy-4-methylphenol, CAS Registry Number 93-51-6. [URL: <https://www.sciencedirect.com/science/article/pii/S027869152100224X>]
- National Institutes of Health. Density Functional Theory Guide for an Allyl Monomer Polymerization Mechanism: Photoinduced Radical-Mediated [3 + 2] Cyclization. [URL: <https://www.ncbi.nlm.nih.gov/pmc/articles/PMC7893979/>]
- Benchchem. An In-depth Technical Guide to 2-Ethyl-6-methylphenol: Discovery and History. [URL: <https://www.benchchem.com/w/wp-content/uploads/2024/07/2-ethyl-6-methylphenol-technical-guide.pdf>]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

Sources

- 1. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 2. chemsynthesis.com [chemsynthesis.com]
- 3. **2-ALLYL-6-METHYLPHENOL** | 3354-58-3 [chemicalbook.com]

- 4. 2-烯丙基-6-甲酚 98% | Sigma-Aldrich [sigmaaldrich.com]
- 5. CAS Number 3354-58-3 [emolecules.com]
- 6. bocsci.com [bocsci.com]
- 7. Claisen rearrangement - Wikipedia [en.wikipedia.org]
- 8. byjus.com [byjus.com]
- 9. organicreactions.org [organicreactions.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. prepchem.com [prepchem.com]
- 12. US4060563A - Process for preparing 2-allyl phenol - Google Patents [patents.google.com]
- 13. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 14. 2-Allyl-6-methylphenol | C10H12O | CID 76883 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 15. files.eric.ed.gov [files.eric.ed.gov]
- 16. PubChemLite - 2-allyl-6-methylphenol (C10H12O) [pubchemlite.lcsb.uni.lu]
- 17. pdf.benchchem.com [pdf.benchchem.com]
- 18. Density Functional Theory Guide for an Allyl Monomer Polymerization Mechanism: Photoinduced Radical-Mediated [3 + 2] Cyclization - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Structural, chemical and biological aspects of antioxidants for strategies against metal and metalloid exposure - PMC [pmc.ncbi.nlm.nih.gov]
- 20. gantrade.com [gantrade.com]
- 21. Significance of Polymers with “Allyl” Functionality in Biomedicine: An Emerging Class of Functional Polymers - PMC [pmc.ncbi.nlm.nih.gov]
- 22. mdpi.com [mdpi.com]
- To cite this document: BenchChem. [2-Allyl-6-methylphenol CAS number 3354-58-3 properties]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1664677#2-allyl-6-methylphenol-cas-number-3354-58-3-properties>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com